molecular formula C15H12N2S B11992694 4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile

4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile

Cat. No.: B11992694
M. Wt: 252.3 g/mol
InChI Key: JSODSZFMAYWENS-UHFFFAOYSA-N
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Description

4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to an amino group, which is further connected to a benzonitrile moiety The presence of a methylsulfanyl group on the benzylidene ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile typically involves the condensation reaction between 4-methylsulfanylbenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted hydrazones with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with cellular components, such as enzymes and receptors. The presence of the nitrile and methylsulfanyl groups may play a role in its binding affinity and specificity towards certain molecular targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

4-((4-Methylsulfanyl-benzylidene)-amino)-benzonitrile can be compared with other hydrazone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-[(4-methylsulfanylphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C15H12N2S/c1-18-15-8-4-13(5-9-15)11-17-14-6-2-12(10-16)3-7-14/h2-9,11H,1H3

InChI Key

JSODSZFMAYWENS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N

Origin of Product

United States

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